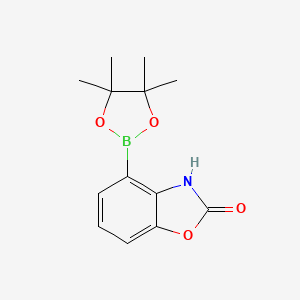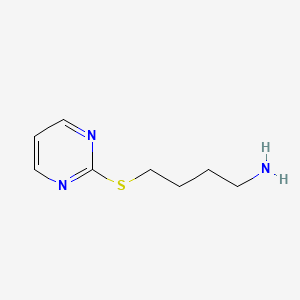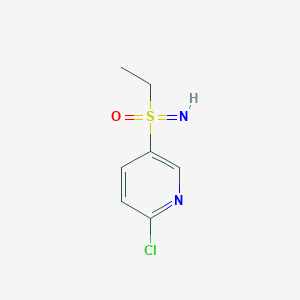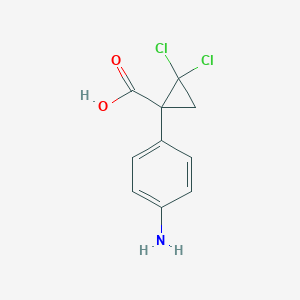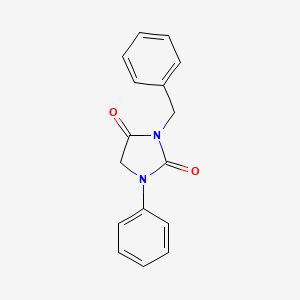
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione
Vue d'ensemble
Description
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione (PPID) is a five-membered heterocyclic compound that is used in a variety of organic synthesis reactions. It is a versatile reagent that is used in a variety of applications, including medicinal chemistry, organic synthesis, and as a catalyst in polymerization reactions. PPID is a highly reactive compound that has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and as a catalyst in polymerization reactions. It has also been used in the synthesis of heterocyclic compounds, such as imidazolines and imidazoles, as well as in the synthesis of peptides and peptidomimetics. In addition, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the formation of an imidazolidine intermediate. This intermediate is then converted to the desired product, this compound, through a cyclization reaction. This reaction is believed to occur through a series of electron transfer steps, resulting in a proton transfer from the nitrogen atom of the imidazolidine intermediate to the carbon atom of the phenylmethyl group, forming a five-membered ring.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Bacillus subtilis. In addition, it has been shown to have anti-cancer and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione has several advantages for laboratory experiments. It is a highly reactive compound that can be used in a variety of applications, including medicinal chemistry, organic synthesis, and as a catalyst in polymerization reactions. In addition, it can be synthesized easily and quickly, allowing for rapid experimentation. However, this compound has some limitations. It is a highly reactive compound, and as such, it can be difficult to handle and store. In addition, it can be toxic if not handled properly.
Orientations Futures
The potential future directions for 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione research include further studies into its mechanism of action and its biochemical and physiological effects. In addition, further research into its use as a catalyst in polymerization reactions, as well as its use in the synthesis of heterocyclic compounds, peptides, and peptidomimetics, could be beneficial. Finally, further research into its toxicity and safe handling and storage could be beneficial for its use in laboratory experiments.
Méthodes De Synthèse
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione can be synthesized from the reaction of phenylmethyl-2-nitropropene with 2-amino-5-methylpyrimidine in the presence of a base. The reaction proceeds in two steps, with the first step involving the formation of an imidazolidine intermediate. The intermediate is then converted to the desired product, this compound, through a cyclization reaction.
Propriétés
IUPAC Name |
3-benzyl-1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-17(14-9-5-2-6-10-14)16(20)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQORPXQGKOVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240571 | |
| Record name | 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34658-62-3 | |
| Record name | 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34658-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



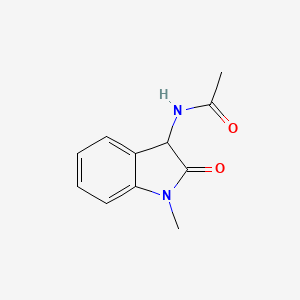



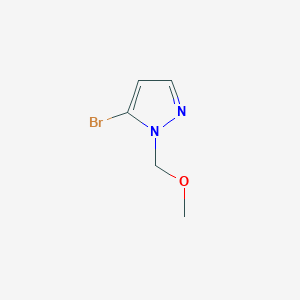

![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
